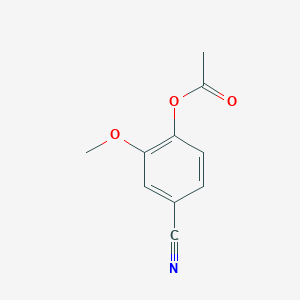

4-Cyano-2-methoxyphenyl acetate

Description

4-Cyano-2-methoxyphenyl acetate is a substituted phenyl acetate derivative characterized by a cyano (-CN) group at the para position and a methoxy (-OCH₃) group at the ortho position of the benzene ring. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol. This compound is primarily recognized as a synthetic intermediate or impurity in pharmaceutical production, notably in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease and heart failure .

The acetate ester group (-OAc) enhances its solubility in organic solvents, while the electron-withdrawing cyano group and electron-donating methoxy group influence its reactivity and stability. These substituents also affect its chromatographic behavior, making it a critical marker in quality control during drug manufacturing .

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(4-cyano-2-methoxyphenyl) acetate |

InChI |

InChI=1S/C10H9NO3/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,1-2H3 |

InChI Key |

DDMABCQEXXTERF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C#N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares 4-cyano-2-methoxyphenyl acetate with three analogs, highlighting structural differences and their implications:

Key Observations:

- Electron Effects: The cyano group in 4-cyano-2-methoxyphenyl acetate increases the compound’s polarity and acidity compared to the chloro-methyl analog, which is more lipophilic due to the -Cl and -CH₃ groups .

- Stability: The methoxy group in 4-cyano-2-methoxyphenyl acetate provides steric hindrance, improving stability under basic conditions relative to 2-cyanoethyl acetate, which is prone to hydrolysis .

- Reactivity : The aldehyde group in 4-formyl-3-methoxybenzamide makes it more reactive in nucleophilic additions compared to the ester-functionalized analogs .

Chromatographic Behavior

- Retention Time: The polar cyano group in 4-cyano-2-methoxyphenyl acetate results in shorter retention times in reverse-phase HPLC compared to the chloro-methyl analog .

- Detection Sensitivity: Its UV absorbance at 254 nm (due to the cyano group) allows for sensitive detection, unlike non-UV-active analogs like 2-cyanoethyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.